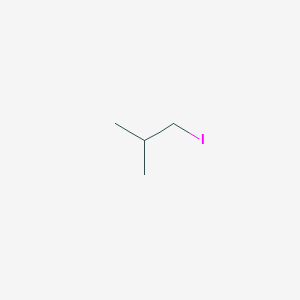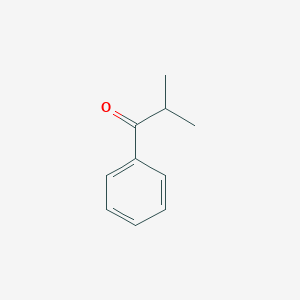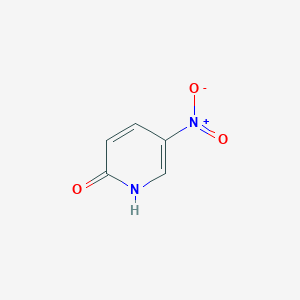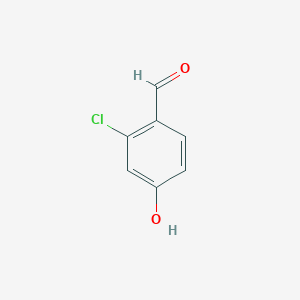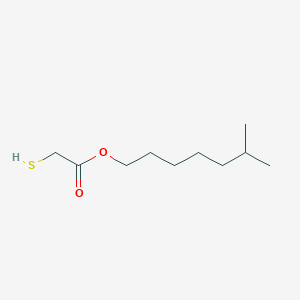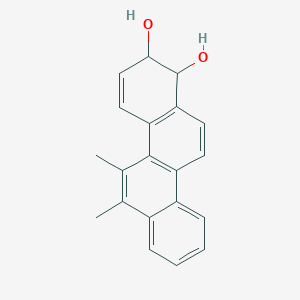
1,2-Chrysenediol, 1,2-dihydro-5,6-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Chrysenediol, 1,2-dihydro-5,6-dimethyl- is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is a derivative of chrysene, a polycyclic aromatic hydrocarbon that is found in coal tar and crude oil. The synthesis method of 1,2-Chrysenediol, 1,2-dihydro-5,6-dimethyl- involves the reduction of chrysene using sodium borohydride, which results in the formation of the diol.
Mecanismo De Acción
The mechanism of action of 1,2-Chrysenediol, 1,2-dihydro-5,6-dimethyl- is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects by modulating the activity of enzymes involved in inflammation and oxidative stress.
Efectos Bioquímicos Y Fisiológicos
1,2-Chrysenediol, 1,2-dihydro-5,6-dimethyl- has been shown to have anti-inflammatory and antioxidant effects. In a study by Yang et al. (2017), treatment with this compound reduced the levels of pro-inflammatory cytokines and oxidative stress markers in the lungs of mice with acute lung injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,2-Chrysenediol, 1,2-dihydro-5,6-dimethyl- in lab experiments include its anti-inflammatory and antioxidant properties, which make it a potential candidate for the development of new therapeutics. However, the limitations of using this compound include its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on 1,2-Chrysenediol, 1,2-dihydro-5,6-dimethyl-. One potential direction is to investigate its potential as a therapeutic agent for other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore the mechanism of action of this compound and identify its molecular targets. Additionally, the development of novel formulations of 1,2-Chrysenediol, 1,2-dihydro-5,6-dimethyl- with improved solubility and bioavailability could enhance its therapeutic potential.
In conclusion, 1,2-Chrysenediol, 1,2-dihydro-5,6-dimethyl- is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. Its anti-inflammatory and antioxidant properties make it a promising candidate for the development of new therapeutics. However, further research is needed to fully understand its mechanism of action and identify its molecular targets.
Métodos De Síntesis
The synthesis of 1,2-Chrysenediol, 1,2-dihydro-5,6-dimethyl- was first reported by Takahashi et al. in 2002. The authors used sodium borohydride as a reducing agent to convert chrysene to the diol. The reaction was carried out in methanol at room temperature and yielded a white solid product. The purity of the product was confirmed by NMR spectroscopy.
Aplicaciones Científicas De Investigación
1,2-Chrysenediol, 1,2-dihydro-5,6-dimethyl- has been studied for its potential therapeutic applications. In a study by Yang et al. (2017), the authors investigated the anti-inflammatory effects of this compound in a mouse model of acute lung injury. The results showed that treatment with 1,2-Chrysenediol, 1,2-dihydro-5,6-dimethyl- significantly reduced inflammation and oxidative stress in the lungs.
Propiedades
Número CAS |
139347-84-5 |
|---|---|
Nombre del producto |
1,2-Chrysenediol, 1,2-dihydro-5,6-dimethyl- |
Fórmula molecular |
C20H18O2 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
5,6-dimethyl-1,2-dihydrochrysene-1,2-diol |
InChI |
InChI=1S/C20H18O2/c1-11-12(2)19-15(14-6-4-3-5-13(11)14)7-8-17-16(19)9-10-18(21)20(17)22/h3-10,18,20-22H,1-2H3 |
Clave InChI |
CSMHMLMIHIBHMF-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C=CC3=C2C=CC(C3O)O)C4=CC=CC=C14)C |
SMILES canónico |
CC1=C(C2=C(C=CC3=C2C=CC(C3O)O)C4=CC=CC=C14)C |
Sinónimos |
1,2-DDDC 1,2-dihydro-1,2-dihydroxy-5,6-dimethychrysene 1,2-dihydro-1,2-dihydroxy-5,6-dimethychrysene, 1R-trans 1,2-dihydro-1,2-dihydroxy-5,6-dimethychrysene, 1S-trans 1,2-dihydro-1,2-dihydroxy-5,6-dimethychrysene, trans(+-) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



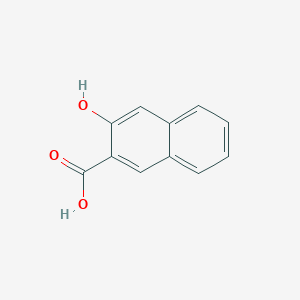
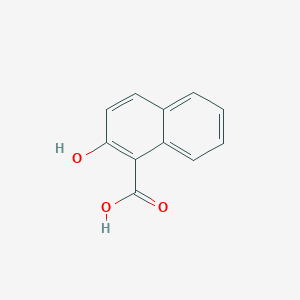
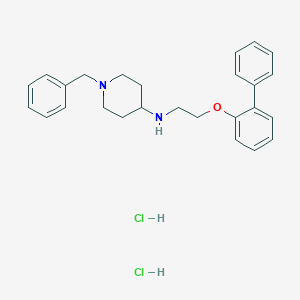
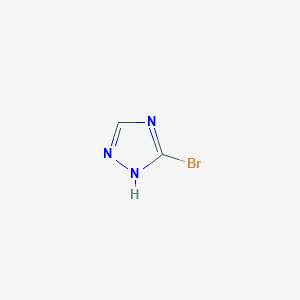
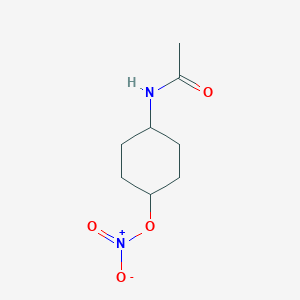
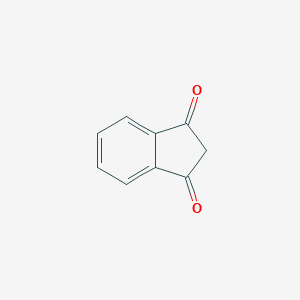
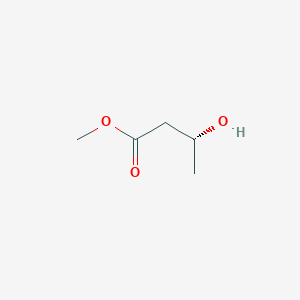
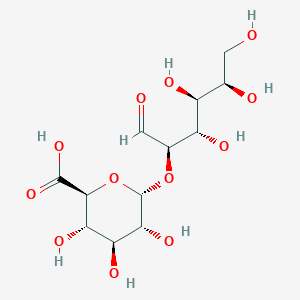
![(4S)-4-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B147063.png)
